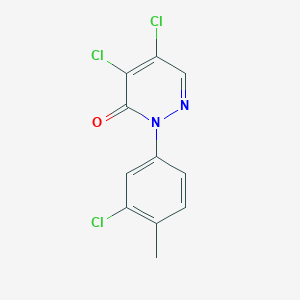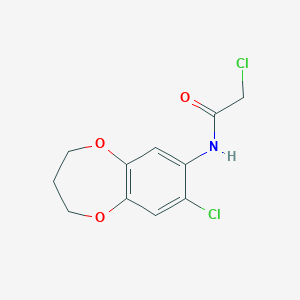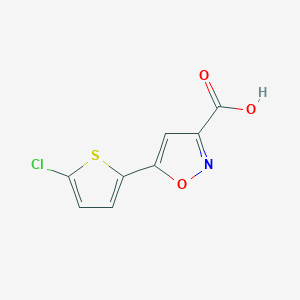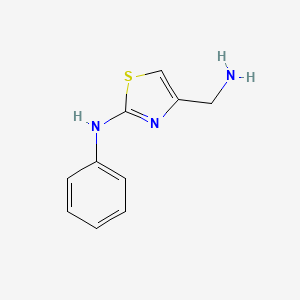
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4,5-Dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one (DCMPD) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. DCMPD is a heterocyclic compound with a pyridazine ring structure and two chlorine atoms attached to the ring, as well as a methyl group attached to the 4th carbon atom. DCMPD has been studied for its potential applications in biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis and reactions of various pyridazinone derivatives have been a significant area of interest. Alonazy et al. (2009) reported the synthesis of novel pyridazinones through condensation reactions, leading to compounds with potential antimicrobial activities, although the results were mostly negative. This study highlights the chemical versatility and potential application of pyridazinone derivatives in synthesizing new compounds with possible biological activities (Alonazy, Al-Hazimi, & Korraa, 2009).
Pharmacological Evaluation
Research has also focused on evaluating the pharmacological properties of pyridazinone derivatives. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs). This study demonstrates the therapeutic potential of pyridazinone derivatives in managing pain and inflammation (Husain et al., 2017).
Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities. Some compounds showed inhibitory activity against human cancer cell lines, highlighting the potential of pyridazinone derivatives as anticancer agents (Kamble et al., 2015).
Antioxidant Activity
Mehvish and Kumar (2022) aimed to synthesize a new series of pyridazinone derivatives with potential antioxidant activity. Their in-vitro studies revealed potent antioxidant properties at certain concentrations, suggesting the utility of these compounds in combating oxidative stress-related disorders (Mehvish & Kumar, 2022).
Chemical Synthesis Innovations
Novel methods for synthesizing pyridazinone derivatives have also been explored. Pei and Yang (2010) developed an efficient approach to synthesize fluoropyridazinones, showcasing the adaptability of pyridazinone chemistry for introducing functional groups that may enhance biological activity (Pei & Yang, 2010).
Propriétés
IUPAC Name |
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-2-3-7(4-8(6)12)16-11(17)10(14)9(13)5-15-16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPFAIJIWYLDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B3372865.png)


![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)




![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)

![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)